molecular formula C18H16N6O2 B12174654 N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12174654
M. Wt: 348.4 g/mol
InChI Key: QZDDQHOHOAEMGN-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that features an indole moiety, a tetrazole ring, and a phenoxyacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The phenoxyacetamide group can be attached through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific biological target. Typically, compounds with indole and tetrazole moieties can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
  • N-(1H-indol-4-yl)-2-[4-(2-ethyl-2H-tetrazol-5-yl)phenoxy]acetamide

Uniqueness

N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the indole and tetrazole rings, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)12-5-7-13(8-6-12)26-11-17(25)20-16-4-2-3-15-14(16)9-10-19-15/h2-10,19H,11H2,1H3,(H,20,25)

InChI Key

QZDDQHOHOAEMGN-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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